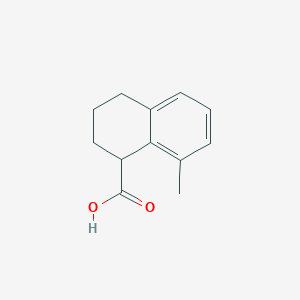
1,2-Didodecylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Didodecylnaphthalene is an organic compound with the molecular formula C34H56. It is a derivative of naphthalene, where two dodecyl groups are attached to the naphthalene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Didodecylnaphthalene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, naphthalene is reacted with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: On an industrial scale, the production of didodecylnaphthalene involves similar alkylation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Didodecylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include naphthoquinones, dihydro derivatives, and various substituted naphthalenes .
Scientific Research Applications
1,2-Didodecylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes
Mechanism of Action
The mechanism by which didodecylnaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its aromatic structure enables it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Dodecylnaphthalene: Similar in structure but with only one dodecyl group.
Tetrapropylnaphthalene: Another derivative with different alkyl groups.
Hexadecylnaphthalene: Contains longer alkyl chains compared to didodecylnaphthalene.
Uniqueness: 1,2-Didodecylnaphthalene is unique due to its dual long alkyl chains, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic and lipophilic characteristics .
Properties
Molecular Formula |
C34H56 |
|---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
1,2-didodecylnaphthalene |
InChI |
InChI=1S/C34H56/c1-3-5-7-9-11-13-15-17-19-21-25-31-29-30-32-26-23-24-28-34(32)33(31)27-22-20-18-16-14-12-10-8-6-4-2/h23-24,26,28-30H,3-22,25,27H2,1-2H3 |
InChI Key |
WEEXSGAZENELNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(2-Amino-ethyl)-[1,3]dioxolan-2-one](/img/structure/B8568914.png)



![methyl-(5-methyl-1H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B8568953.png)


